N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a synthetic compound featuring a pyridazinone core substituted with a 4-phenylpiperazine moiety and an acetamide group linked to a cyclopentyl ring.
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H27N5O2/c27-20(22-17-6-4-5-7-17)16-26-21(28)11-10-19(23-26)25-14-12-24(13-15-25)18-8-2-1-3-9-18/h1-3,8-11,17H,4-7,12-16H2,(H,22,27) |
InChI Key |
BJGDIENPXLZDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) during substitution improves yields by 10–15%. For photoactive intermediates, UV irradiation accelerates cyclization kinetics.
Purification and Characterization
Purification :
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates the final product.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.50–1.70 (m, 8H, cyclopentyl), 3.20–3.40 (m, 8H, piperazine), 4.15 (s, 2H, CH₂CO), 6.80–7.40 (m, 5H, aromatic).
-
HPLC : >98% purity (C18 column, 70:30 acetonitrile/water).
Challenges and Mitigation Strategies
-
Regioselectivity in Substitution : Competing reactions at position 4 of the pyridazinone are minimized by using electron-deficient substrates (e.g., 3-chloro derivatives).
-
Piperazine Degradation : Conducting reactions under nitrogen atmosphere prevents oxidative decomposition of 4-phenylpiperazine.
-
Acetamide Hydrolysis : Anhydrous solvents and controlled pH (7–8) during acylation preserve the acetamide group.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Overview
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a pyridazine ring and a piperazine moiety, contributing to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.5 | |
| MCF7 (Breast Cancer) | 4.8 | |
| HCT116 (Colon Cancer) | 3.0 |
Case Study: In Vitro Efficacy
A study demonstrated that treatment with this compound significantly reduced cell viability in A549 and MCF7 cell lines, indicating its potential as an anti-cancer agent. Mechanistic studies suggested that the compound induces G0/G1 phase arrest and increases apoptosis markers, such as cleaved caspase-3 and PARP .
Case Study: In Vivo Efficacy
In vivo studies using xenograft models revealed that administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues, further supporting its anti-tumor activity .
Antidepressant Potential
The piperazine moiety in the compound suggests potential applications in treating depression and anxiety disorders. Compounds with similar structures have been shown to interact with serotonin receptors, which play a critical role in mood regulation.
Research Insights
Studies have indicated that derivatives of piperazine can exhibit selective serotonin reuptake inhibition (SSRI) properties, potentially leading to antidepressant effects. Further investigations into this specific compound may reveal its efficacy as a novel antidepressant.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. This could be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress.
Potential Mechanisms
The neuroprotective effects may involve the modulation of glutamate receptors and reduction of excitotoxicity, which is often implicated in neurodegenerative diseases . Further studies are required to elucidate these mechanisms.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The pyridazinone core may contribute to the compound’s binding affinity and specificity. These interactions can influence biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Scaffold Variations
The pyridazinone core and 4-phenylpiperazine group are conserved across multiple analogs, but the acetamide substituent varies significantly:
Key Insights :
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl in AG-09/3) favor receptor binding via π-π interactions, while aliphatic groups (cyclopentyl/cycloheptyl) may optimize pharmacokinetics .
- Electron-Withdrawing Groups : Substituents like nitro (Compound 9) or trifluoromethyl (Compound 10) enhance polarity and stability but may reduce cell permeability .
Piperazine Ring Modifications
Variations in the piperazine ring influence receptor selectivity and potency:
Key Insights :
- Halogenation : Chlorine or fluorine substituents on the piperazine phenyl ring improve binding affinity and metabolic stability, as seen in antipyrine hybrids 6b and 6c .
- Steric Effects : Bulkier substituents (e.g., 2,3-dimethylphenyl in 6d ) may hinder receptor access, reducing efficacy.
Physicochemical and Spectroscopic Comparisons
Key Insights :
- The cyclopentyl group in the target compound likely results in distinct NMR shifts compared to cycloheptyl or aromatic analogs.
- IR spectra confirm the conserved pyridazinone C=O stretch across analogs .
Biological Activity
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a synthetic organic compound belonging to the pyridazine derivative class, which is recognized for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory and antiparasitic treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 404.5 g/mol. The structure features a pyridazine core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1189467-28-4 |
1. Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyridazine derivatives, including this compound. In vitro assays demonstrated that derivatives with similar structures exhibit significant activity against various parasites, including Plasmodium falciparum and Trypanosoma brucei. The mechanism is believed to involve inhibition of critical enzymatic pathways essential for parasite survival.
2. Anti-inflammatory Properties
Pyridazine derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound under review has shown promising results in preliminary tests, indicating a potential role as a non-steroidal anti-inflammatory drug (NSAID).
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine and pyridazine rings significantly influence biological activity. For instance:
- Piperazine Substituents : The presence of phenyl groups enhances binding affinity to target proteins.
- Pyridazine Modifications : Alterations in substituents on the pyridazine ring can modulate selectivity towards COX isoforms.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- In Vitro Screening : A study by Saadeh et al. demonstrated that pyridazine derivatives exhibited IC50 values in the low micromolar range against Entamoeba histolytica and Giardia intestinalis, suggesting strong antiparasitic activity .
- COX Inhibition : Research published in 2020 indicated that novel pyridazine-based compounds displayed selective COX-2 inhibitory effects without significant gastrointestinal side effects, making them suitable candidates for further development as anti-inflammatory agents .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may act by disrupting critical metabolic pathways in parasites, thus leading to cell death .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Coupling reactions between pyridazinone intermediates and cyclopentyl-acetamide derivatives under controlled temperatures (60–80°C) .
- Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction efficiency .
- Catalytic systems (e.g., Pd catalysts for cross-coupling) to improve yield and regioselectivity .
- Optimization via HPLC monitoring to track intermediate purity and minimize side products .
Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?
- Methodological Answer :
- Systematic substitution : Compare analogs with variations in the phenylpiperazine (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or cyclopentyl groups to assess impact on receptor binding .
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. What methodologies are recommended to elucidate the compound's mechanism of action in neurological disorders?
- Methodological Answer :
- Receptor binding studies : Radioligand displacement assays (e.g., using [3H]-spiperone for dopamine D2/D3 receptors) to quantify affinity .
- Functional assays : Calcium flux or cAMP modulation in neuronal cell lines (e.g., SH-SY5Y) to evaluate signaling pathway effects .
- In vivo models : Behavioral tests (e.g., forced swim test for antidepressant activity) in rodents, paired with pharmacokinetic profiling (plasma half-life, brain penetration) .
Q. How can researchers address discrepancies in reported biological activities across different experimental models?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Orthogonal validation : Confirm activity using multiple methods (e.g., Western blot for protein expression alongside functional assays) .
- Meta-analysis : Aggregate data from independent studies to identify trends or outliers, adjusting for model-specific biases .
Data Contradiction and Optimization
Q. What strategies resolve contradictions in cytotoxicity data between cancer cell lines and primary cell models?
- Methodological Answer :
- Dose-response profiling : Compare IC50 values across cell types (e.g., HeLa vs. primary fibroblasts) to identify selective toxicity .
- Mechanistic studies : Use RNA sequencing to identify differential gene expression in responsive vs. resistant cells .
- Microenvironment mimicry : Incorporate 3D cell culture or co-culture systems to better replicate in vivo conditions .
Q. How can reaction yields be improved during large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions .
- Catalyst screening : Test alternatives (e.g., Ni vs. Pd catalysts) for cost-effective scaling .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Comparative Analysis and Innovation
Q. How does this compound compare to structurally related pyridazinone derivatives in terms of metabolic stability?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots .
- Isotope labeling : Use 14C-labeled compound to track metabolite formation via LC-MS .
- SAR-driven modification : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP450-mediated oxidation .
Q. What innovative approaches can be used to enhance the compound's bioavailability for CNS applications?
- Methodological Answer :
- Prodrug design : Synthesize ester or phosphate derivatives to improve blood-brain barrier penetration .
- Nanocarrier systems : Encapsulate in lipid nanoparticles (LNPs) for sustained release and reduced hepatic clearance .
- Co-crystallization : Formulate with co-crystals (e.g., succinic acid) to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
